4-[(3-cyanophenoxy)methyl]benzoic acid
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Overview
Description
4-[(3-cyanophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-cyanophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyanophenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-cyanophenol as the primary starting materials.
Esterification: The carboxyl group of benzoic acid is esterified with methanol to form methyl benzoate.
Nucleophilic Substitution: The methyl benzoate undergoes nucleophilic substitution with 3-cyanophenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyanophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[(3-cyanophenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(3-cyanophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The aromatic ring and benzoic acid moiety can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-cyanophenoxy)methyl]benzoic acid
- 3-[(4-cyanophenoxy)methyl]benzoic acid
- 4-[(3-cyanophenoxy)methyl]-4-methoxybenzoic acid
Uniqueness
4-[(3-cyanophenoxy)methyl]benzoic acid is unique due to the specific positioning of the cyanophenoxy group, which influences its chemical reactivity and binding properties. This positional isomerism can result in different biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
4-[(3-cyanophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-8H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBVZPFXMHMAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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